3-(Piperidin-2-yl)propanoic acid chemical properties
3-(Piperidin-2-yl)propanoic acid chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3-(Piperidin-2-yl)propanoic acid , a critical intermediate in the synthesis of fused bicyclic lactams and a structural homolog of GABA-ergic agents.[1][2]
[1][2][3]
Executive Summary & Compound Identity
3-(Piperidin-2-yl)propanoic acid (CAS: 4088-33-9 ) is a non-proteinogenic amino acid characterized by a piperidine ring substituted at the C2 position with a propanoic acid side chain.[1][2][3] Structurally, it represents a chain-extended homolog of pipecolic acid (piperidine-2-carboxylic acid).[1][2]
Its chemical significance lies in its ability to undergo intramolecular cyclization to form octahydroindolizin-3-one , a fused bicyclic lactam scaffold found in numerous alkaloids (e.g., swainsonine analogs) and peptidomimetics.[1][2] Biologically, it serves as a conformational constraint in peptide design and shares pharmacophore features with GABA uptake inhibitors like nipecotic acid.[2]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-(Piperidin-2-yl)propanoic acid |
| Common Synonyms | 3-(2-Piperidyl)propionic acid; 3-(2-Piperidinyl)propanoic acid |
| CAS Number | 4088-33-9 (Racemic) |
| Molecular Formula | C |
| Molecular Weight | 157.21 g/mol |
| SMILES | OC(=O)CCC1CCCCN1 |
| Structure Type |
Physicochemical Profile
As a zwitterionic molecule containing both a basic secondary amine and an acidic carboxyl group, 3-(Piperidin-2-yl)propanoic acid exhibits properties distinct from simple carboxylic acids.
Key Constants & Solubility
| Parameter | Value (Experimental/Predicted) | Context |
| pKa (Acid) | 4.46 ± 0.10 | Higher than |
| pKa (Base) | ~10.5 | Typical for cyclic secondary amines (piperidines).[2] |
| Isoelectric Point (pI) | ~7.5 | Exists primarily as a zwitterion at physiological pH.[2] |
| LogP | -0.5 to 0.2 | Moderately hydrophilic; high water solubility in zwitterionic form.[1][2] |
| Melting Point | 160–165 °C (decomp.)[2] | High melting point indicative of strong intermolecular ionic lattice forces (salt-like structure).[1][2] |
Structural Insight: The "Folded" Conformation
In solution, the molecule often adopts a folded conformation where the ammonium proton hydrogen-bonds with the carboxylate oxygen.[1][2] This pre-organizes the molecule for cyclization, a critical feature for its utility in synthesizing indolizidinone scaffolds.[2]
Synthetic Pathways
The synthesis of 3-(Piperidin-2-yl)propanoic acid typically proceeds via the modification of a pyridine precursor, followed by catalytic hydrogenation.[1][2] This route ensures the construction of the carbon skeleton before establishing the stereochemistry of the piperidine ring.[1][2]
Pathway: The Knoevenagel-Hydrogenation Route[1][2]
-
Condensation: 2-Pyridinecarboxaldehyde reacts with malonic acid (Doebner modification) to form 3-(2-Pyridyl)acrylic acid .[1][2]
-
Hydrogenation: The pyridine ring and the alkene are simultaneously reduced using Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C) under acidic conditions.[1][2]
Expert Note: The hydrogenation step creates a chiral center at C2.[1][2] Unless asymmetric hydrogenation catalysts (e.g., Rh-DUPHOS) are used, the product is obtained as a racemate.[1][2]
Figure 1: Synthetic pathway transforming 2-pyridinecarboxaldehyde to the target piperidine derivative via an unsaturated intermediate.[1]
Chemical Reactivity & Derivatization
The core utility of 3-(Piperidin-2-yl)propanoic acid lies in its bifunctionality . It can react as an amine, an acid, or undergo intramolecular cyclization.[2]
Intramolecular Lactamization (Indolizidinone Formation)
The most defining chemical property of this molecule is its tendency to cyclize into octahydroindolizin-3-one (a fused 6,5-bicyclic lactam).[1][2]
-
Mechanism: Thermal dehydration or activation of the carboxyl group (e.g., with SOCl
or carbodiimides) drives the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon.[2] -
Significance: This reaction constructs the core skeleton of indolizidine alkaloids , which are potent glycosidase inhibitors.[2]
Figure 2: The cyclization pathway to the indolizidine scaffold.[1]
Coordination Chemistry
As a
Biological & Pharmacological Context
GABA Analog & Neurotransmitter Modulation
Structurally, the molecule contains the GABA backbone embedded within a rigidified system.[2]
-
GABA: H
N-CH -CH -CH -COOH -
3-(Piperidin-2-yl)propanoic acid: The nitrogen and the first two carbons of the chain are part of/attached to the piperidine ring.[1][2]
-
Activity: It acts as a conformational probe for GABA receptors and transporters (GAT).[2] While less potent than nipecotic acid (piperidine-3-carboxylic acid) as a GAT inhibitor, it provides critical SAR (Structure-Activity Relationship) data regarding the optimal distance between the ammonium and carboxylate pharmacophores.[1][2]
Peptidomimetics
In drug design, this unit is used as a turn inducer .[1][2] When incorporated into a peptide chain, the piperidine ring restricts the conformational freedom of the backbone, forcing the peptide into specific secondary structures (e.g.,
Experimental Protocol: Synthesis of HCl Salt
The following protocol is a standardized method for generating the hydrochloride salt, ensuring stability and ease of handling.
Objective: Synthesis of 3-(Piperidin-2-yl)propanoic acid hydrochloride from 3-(2-pyridyl)acrylic acid.
-
Preparation of Precursor:
-
Dissolve 3-(2-pyridyl)acrylic acid (10 mmol) in 50 mL of 10% aqueous acetic acid or dilute HCl.
-
-
Hydrogenation:
-
Workup:
-
Crystallization:
-
Validation:
References
-
ChemicalBook. (2025).[1][2] 3-Piperidin-2-yl-propionic acid - Product Description and CAS 4088-33-9.[1][2][3] Retrieved from [1][2]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] 3-(Piperidin-2-yl)propanoic acid hydrochloride - Compound Summary. Retrieved from [1][2]
-
PrepChem. (2024).[1][2] Synthesis of 3-(2-Thienyl)propanoic acid (Analogous Hydrogenation Protocol). Retrieved from
-
MDPI. (2022).[1][2] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from [1][2]
-
Smolecule. (2024).[1][2][5] 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid - Physiochemical Properties. Retrieved from [1][2]
Sources
- 1. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4088-33-9 CAS MSDS (3-PIPERIDIN-2-YL-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Buy 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid [smolecule.com]
